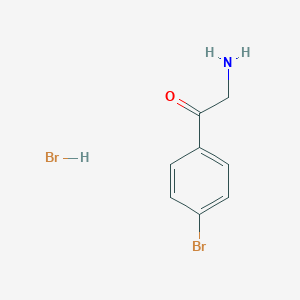

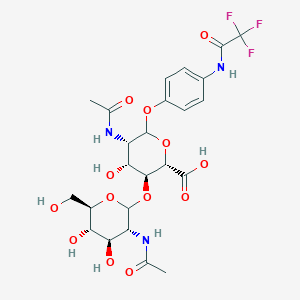

2-Amino-1-(4-bromophenyl)ethanone hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

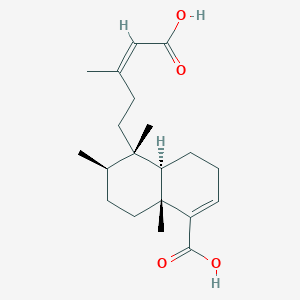

2-Amino-1-(4-bromophenyl)ethanone hydrobromide is a chemical compound that is of interest in various synthetic applications. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their synthesis, which can be informative for understanding the broader context of brominated synthetic intermediates.

Synthesis Analysis

The synthesis of brominated compounds, such as 2-Bromo-[1-14C]ethanamine hydrobromide (BEA), involves the reaction of a precursor with HBr at elevated temperatures. This process, as described in the synthesis of BEA, results in a high yield of the target compound with a purity greater than 95% . This method could potentially be adapted for the synthesis of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the presence of a bromine atom, which can significantly influence the reactivity and physical properties of the molecule. The papers provided do not directly analyze the molecular structure of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide, but they do discuss related brominated compounds, suggesting that similar analytical techniques could be applied to determine the structure of this compound.

Chemical Reactions Analysis

Brominated compounds are often used as intermediates in the synthesis of more complex molecules. For example, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide is converted to another compound by treatment with hydrobromic acid, which is then used in the synthesis of analogues of folic acid . Similarly, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol is used as an intermediate in the synthesis of a new adrenergic agent . These examples demonstrate the versatility of brominated compounds in chemical reactions, which could also apply to 2-Amino-1-(4-bromophenyl)ethanone hydrobromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely depending on their specific structure. The provided papers do not offer direct information on the properties of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide. However, the high purity of synthesized brominated compounds, as mentioned in the synthesis of BEA, suggests that careful control of synthesis conditions can lead to compounds with desirable properties . The reactivity of the bromine atom also implies that such compounds may participate in a variety of chemical reactions, which could be explored for 2-Amino-1-(4-bromophenyl)ethanone hydrobromide.

Scientific Research Applications

Synthesis Techniques

The synthesis and identification of brominated compounds have been explored in studies where test purchases and analytical techniques confirmed the identity of substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), suggesting a methodological framework applicable to related compounds (Power et al., 2015). These methods include nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry, which could potentially be applied to study 2-Amino-1-(4-bromophenyl)ethanone hydrobromide.

Structural and Chemical Analysis

Research on hydrogen-bonding patterns in enaminones, including compounds with structural similarities to 2-Amino-1-(4-bromophenyl)ethanone hydrobromide, has shed light on intra- and intermolecular hydrogen bonding that influences the crystalline structure and stability (Balderson et al., 2007). Such studies are crucial for understanding the physical and chemical properties of brominated compounds, which can influence their scientific applications.

Potential Applications and Properties

Brominated compounds have been investigated for their potential in various fields, including the synthesis of novel organic molecules with potential therapeutic applications. For instance, studies on the synthesis of branched tryptamines via domino reactions illustrate the versatility of brominated compounds in organic synthesis, potentially offering pathways for the creation of new pharmaceuticals or materials (Salikov et al., 2017).

Environmental and Safety Considerations

It's worth noting the environmental and safety considerations in the synthesis and handling of brominated compounds, as highlighted in studies regarding their stability and degradation products. Such research is essential for developing safe handling practices and assessing the environmental impact of these chemicals (Texter et al., 2018).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity has been noted, with the respiratory system being a target organ . Safety precautions include wearing approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

properties

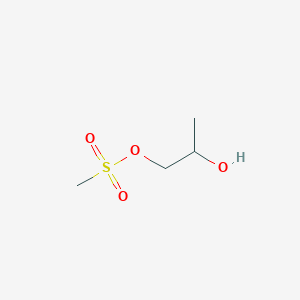

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQYTAJFZFBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586113 |

Source

|

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-bromophenyl)ethanone hydrobromide | |

CAS RN |

151427-13-3 |

Source

|

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)